1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Description
1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H34ClNO2 and its molecular weight is 343.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound is part of a broader category of adamantane derivatives, which are synthesized for various applications, including pharmaceuticals and materials science. Techniques such as the Mannich reaction have been employed for synthesizing β-Aminoketones of the Adamantane Series, showcasing the chemical versatility and potential for modification of adamantane derivatives (Makarova, Moiseev, & Zemtsova, 2002).
Chemical Transformations : The compound and its related derivatives undergo various chemical transformations, including oxidation processes to produce important intermediates for further chemical reactions. For instance, adamantane oxidation with pentafluoroperoxybenzoic acid has been studied to synthesize memantine and rimantadine derivatives, indicating its role in producing medically relevant molecules (Khusnutdinov & Oshnyakova, 2015).
Pharmacological Applications
Antimicrobial and Anti-Proliferative Activities : Novel adamantane derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown promising results against a panel of Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungus Candida albicans. Additionally, some derivatives exhibited significant anti-proliferative activity against human tumor cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Soluble Epoxide Hydrolase Inhibition : The derivative 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) has been identified as a potent and selective soluble epoxide hydrolase inhibitor. It demonstrated efficacy in rodent models of hypertension and dysglycemia, highlighting its therapeutic potential in treating cardiovascular diseases and metabolic disorders (Anandan et al., 2011).
Anti-HIV-1 Activity : Certain derivatives have also been investigated for their anti-HIV-1 activity. The compounds showed inhibitory effects against HIV-1 replication, indicating potential applications in developing novel antiviral agents (El-Emam et al., 2004).
Material Science and Other Applications
Lewis Pair Chemistry : Adamantane derivatives have been used to explore Lewis pair chemistry, particularly in C–H bond activation processes. This research has implications for developing new catalytic methods and materials for organic synthesis (Uhl et al., 2016).
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c21-18(12-20-4-2-1-3-5-20)13-22-14-19-9-15-6-16(10-19)8-17(7-15)11-19;/h15-18,21H,1-14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUKXYRCPYQVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.